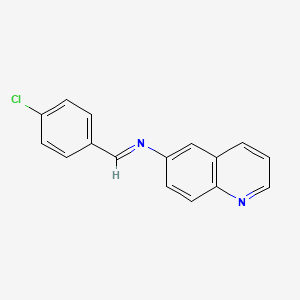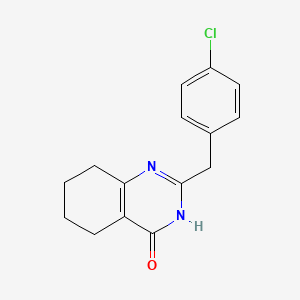
4-Benzyl-7-methoxyisoquinolin-6-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzyl-7-methoxyisoquinolin-6-OL is a chemical compound with the molecular formula C17H15NO2. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-7-methoxyisoquinolin-6-OL typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine and methoxybenzaldehyde.
Formation of Isoquinoline Core: The isoquinoline core is formed through a series of reactions, including cyclization and condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-7-methoxyisoquinolin-6-OL undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced isoquinoline compounds, and substituted isoquinoline derivatives with different functional groups .
Scientific Research Applications
4-Benzyl-7-methoxyisoquinolin-6-OL has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Benzyl-7-methoxyisoquinolin-6-OL involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to specific receptors on cell surfaces, leading to changes in cellular signaling pathways.
Modulating Gene Expression: Influencing the expression of genes involved in various cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-Hydroxymethyl-7-methoxyisoquinolin-6-ol: A similar compound with a hydroxymethyl group instead of a benzyl group.
Mimosamycin: Another isoquinoline derivative with cytotoxic properties.
Uniqueness
4-Benzyl-7-methoxyisoquinolin-6-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
3345-25-3 |
|---|---|
Molecular Formula |
C17H15NO2 |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
4-benzyl-7-methoxyisoquinolin-6-ol |
InChI |
InChI=1S/C17H15NO2/c1-20-17-8-14-11-18-10-13(15(14)9-16(17)19)7-12-5-3-2-4-6-12/h2-6,8-11,19H,7H2,1H3 |
InChI Key |
PFRXFVVHPZSQDB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=NC=C2CC3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(Furan-2-YL)-N-methyl-[1,2,4]triazolo[1,5-C]quinazolin-5-amine](/img/structure/B15064895.png)


![N-(2,5-Dioxo-5,6-dihydro-2H-pyrano[3,2-c]quinolin-3-yl)acetamide](/img/structure/B15064917.png)





![2-(1-aminoethyl)-3-benzyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B15064960.png)
